1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine
Overview
Description
“1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine” is a chemical compound with the CAS Number: 1251240-01-3 . It has a molecular weight of 206.29 and its IUPAC name is 1-(6-ethyl-4-pyrimidinyl)-3-piperidinamine . The compound is typically stored at room temperature and is available in an oil form .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H18N4 . Its InChI Code is 1S/C11H18N4/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(12)7-15/h6,8-9H,2-5,7,12H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 206.29 .Scientific Research Applications
Medicinal Chemistry Applications
Synthesis and Pharmacological Evaluation : Aminopyrimidines, including those structurally related to "1-(6-Ethylpyrimidin-4-yl)piperidin-3-amine," have been synthesized and evaluated for their pharmacological activities. For example, certain aminopyrimidine derivatives have shown potential as 5-HT1A partial agonists, demonstrating moderate potency and metabolic stability. These findings contribute to the development of novel therapeutic agents targeting serotonin receptors (Dounay et al., 2009).
Dual-Action Hypoglycemic Agents : Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase (GK) activators. Certain derivatives have shown potent dual-acting hypoglycemic activity by activating both GK and PPARγ, demonstrating significant efficacy in reducing glucose levels in animal models. This highlights the potential of such compounds in diabetes management (Song et al., 2011).
Materials Science Applications
- Photostabilization of Polypropylene : Derivatives of 1,2,2,6,6-pentamethyl-piperidine, a compound structurally related to the queried chemical, have been identified in the photostabilization process of polypropylene film. These derivatives undergo specific reactions with oxygen-centered radicals, contributing to the material's stability under light exposure, highlighting their significance in polymer chemistry (Jensen et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10-6-11(14-8-13-10)15-5-3-4-9(12)7-15/h6,8-9H,2-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVDCYMUWHOIOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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